molecular formula C12H10NaO B092972 Sodium [1,1'-biphenyl]-2-olate CAS No. 132-27-4

Sodium [1,1'-biphenyl]-2-olate

Cat. No.: B092972
CAS No.: 132-27-4
M. Wt: 193.20 g/mol
InChI Key: UQPLZHUFLPDORW-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbobenzoxyproline can be synthesized through the reaction of L-proline with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for carbobenzoxyproline are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

Carbobenzoxyproline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Carbobenzoxyproline has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It serves as an inhibitor of prolidase, making it valuable in the study of prolidase deficiency and related metabolic disorders.

    Medicine: Research on carbobenzoxyproline contributes to understanding its potential therapeutic applications, particularly in enzyme inhibition.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

  • N-carbobenzyloxy-L-proline
  • Benzyloxycarbonyl-L-proline
  • Carbobenzoxy-L-proline

Uniqueness

Carbobenzoxyproline is unique due to its specific inhibitory action on prolidase, which distinguishes it from other similar compounds. Its ability to inhibit prolidase makes it particularly valuable in research focused on prolidase deficiency and related metabolic disorders .

Biological Activity

Sodium [1,1'-biphenyl]-2-olate, also known as sodium 2-phenylphenolate or sodium biphenylate, is a sodium salt derived from biphenyl-2-ol. This compound has garnered attention due to its various biological activities, including antimicrobial properties, endocrine disruption potential, and genotoxicity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.

  • Chemical Name : this compound
  • Molecular Formula : C₁₂H₉O.Na
  • Molecular Weight : 192.19 g/mol
  • CAS Number : 132-27-4

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into several key areas:

1. Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. It has been shown to possess significant activity against various bacterial strains. A notable study indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Gram-positive bacteria, including resistant strains like MRSA.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4
Enterococcus faecalis8
Clostridioides difficile16

These results suggest potential applications in clinical settings for treating infections caused by resistant bacteria .

2. Endocrine Disruption Potential

Research has indicated that this compound can exhibit endocrine-disrupting properties. In vitro studies have demonstrated its ability to interact with estrogen receptors, potentially leading to hormonal imbalances. The compound has been linked to changes in reproductive health markers in animal models .

3. Genotoxicity

This compound has been assessed for its genotoxic effects through various assays. In vivo studies on Fischer 344 rats showed that exposure to this compound led to DNA adduct formation and breaks in the urinary bladder tissues. Notably, long-term dietary studies indicated a correlation between this compound exposure and the development of urinary bladder tumors in male rats .

Case Study 1: Long-term Exposure in Rodents

A significant study evaluated the effects of this compound in B6C3F1 mice over a period of 96 weeks. The study revealed that while there were no immediate cancer-related effects observed at lower doses, higher doses resulted in significant weight loss and alterations in urinary specific gravity. Histopathological examinations indicated structural changes in the bladder epithelium at elevated exposure levels .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on its antimicrobial efficacy, this compound was tested against a panel of multidrug-resistant pathogens. The results demonstrated consistent antimicrobial activity across different strains, suggesting its potential utility as an alternative treatment option in antibiotic-resistant infections .

Properties

CAS No.

132-27-4

Molecular Formula

C12H10NaO

Molecular Weight

193.20 g/mol

IUPAC Name

sodium;2-phenylphenolate

InChI

InChI=1S/C12H10O.Na/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,13H;

InChI Key

UQPLZHUFLPDORW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[O-].[Na+]

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2O.[Na]

Key on ui other cas no.

132-27-4
6152-33-6

physical_description

Sodium o-phenylphenoxide is a beige flaky solid. pH of saturated solution in water: 12.0-13.5. (NTP, 1992)

Pictograms

Corrosive; Irritant; Environmental Hazard

Related CAS

90-43-7 (Parent)

solubility

greater than or equal to 100 mg/mL at 68° F (NTP, 1992)

Synonyms

2-hydroxybiphenyl
2-hydroxydiphenyl
2-phenylphenol
2-phenylphenol sodium
Dowicide
Lyorthol
o-phenylphenate
o-phenylphenol
ortho-phenylphenate
orthophenylphenol
sodium o-phenylphenoate
sodium ortho-phenylphenate
sodium ortho-phenylphenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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